N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
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Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
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Biological Activity
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its interactions with various receptors, synthesis, and potential therapeutic applications.
Chemical Structure
The compound features a unique chemical structure characterized by the presence of a benzylpiperidine moiety linked through an oxalamide bridge to a methoxyethyl group. The molecular formula is C18H27N3O2, with a molecular weight of approximately 317.42 g/mol.
Receptor Affinity
Research indicates that derivatives of benzylpiperidine compounds, including this compound, exhibit significant affinity for sigma receptors , particularly sigma1 receptors. These receptors are implicated in various neurological processes, making them targets for potential therapeutic agents.
- Sigma Receptor Binding : Studies have shown that similar compounds display high affinity for sigma1 receptors, with Ki values often in the nanomolar range. For instance, one study reported a Ki of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors in related compounds .
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in treating neurological disorders. The compound's ability to modulate receptor activity may lead to effects such as:
- Neuroprotection : Compounds with high sigma1 receptor affinity are often studied for their neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
- Analgesic Effects : Some studies suggest that sigma receptor modulators can exhibit analgesic effects, providing a pathway for pain management therapies.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of Benzylpiperidine Intermediate : This can be achieved through the reaction of piperidine with benzyl chloride.
- Introduction of Methoxyethyl Group : The methoxyethyl moiety is introduced via appropriate alkylation reactions.
The mechanism through which this compound exerts its biological effects likely involves:
- Receptor Binding : The compound binds to sigma receptors, leading to downstream signaling changes that affect neuronal activity.
- Modulation of Neurotransmitter Systems : By influencing receptor activity, the compound may alter the release or uptake of neurotransmitters such as dopamine and serotonin.
Case Study 1: Sigma Receptor Affinity
A study evaluating various benzylpiperidine derivatives found that substitutions on the aromatic ring significantly affected receptor binding affinity. The presence of electron-donating groups generally resulted in higher affinities for sigma receptors .
Case Study 2: Neuroprotective Effects
In vivo studies using animal models have indicated that compounds similar to this compound can provide neuroprotection against excitotoxicity, suggesting their potential use in developing treatments for neurodegenerative diseases .
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-24-12-9-19-17(22)18(23)20-13-15-7-10-21(11-8-15)14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEOBDJCRGOIQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.